Mazapertine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
piperidin-1-yl-[3-[[4-(2-propan-2-yloxyphenyl)piperazin-1-yl]methyl]phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H35N3O2/c1-21(2)31-25-12-5-4-11-24(25)28-17-15-27(16-18-28)20-22-9-8-10-23(19-22)26(30)29-13-6-3-7-14-29/h4-5,8-12,19,21H,3,6-7,13-18,20H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKZFPRUSWCYSGT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1N2CCN(CC2)CC3=CC(=CC=C3)C(=O)N4CCCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40158594 | |
| Record name | Mazapertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
421.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134208-17-6 | |
| Record name | Mazapertine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=134208-17-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Mazapertine [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134208176 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Mazapertine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40158594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MAZAPERTINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N0X1XW704P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies and Chemical Derivatization of Mazapertine
Established Laboratory Synthesis Pathways
The laboratory synthesis of mazapertine has been reported, proceeding through a series of well-defined chemical transformations to construct its intricate molecular architecture. wikipedia.org
Alkylation and Hydrogenation Strategies
The initial phase of this compound synthesis involves the strategic modification of a phenolic starting material. This begins with the alkylation of 2-nitrophenol (B165410) with isopropyl bromide, a reaction that introduces the isopropoxy group and yields 2-isopropoxynitrobenzene. wikipedia.org Following this, a catalytic hydrogenation step is employed to reduce the nitro group of 2-isopropoxynitrobenzene, converting it into 2-isopropoxyaniline. This hydrogenation is crucial for preparing the aniline (B41778) derivative required for subsequent ring formation. wikipedia.org
Convergent Synthesis Approaches
The synthesis of this compound employs a convergent strategy, wherein two separate molecular fragments are prepared independently and then coupled in a final step. While one arm of the synthesis provides the piperazine-containing moiety, the other arm focuses on preparing a piperidine-containing benzoyl derivative. This involves the amide formation between 3-(chloromethyl)benzoyl chloride and piperidine, resulting in the intermediate 1-[3-(chloromethyl)benzoyl]piperidine (B3003329). wikipedia.org
The ultimate step in the convergent synthesis is the alkylation reaction that unites these two key arms. The 1-(2-isopropoxyphenyl)piperazine (B3053480) and 1-[3-(chloromethyl)benzoyl]piperidine are reacted to form the final this compound molecule. This convergent approach allows for greater flexibility and efficiency in synthesizing complex molecules by minimizing the number of steps where the full molecular complexity is present. wikipedia.org
Synthesis of this compound Metabolites
This compound undergoes extensive metabolism in biological systems, leading to the formation of various metabolites through pathways such as phenylhydroxylation, piperidyl oxidation, O-dealkylation, N-dephenylation, oxidative N-debenzylation, depiperidylation, and glucuronidation. researchgate.netnih.govnih.govpatsnap.com The synthesis of these metabolites is critical for both their structural elucidation and for subsequent biological evaluation.
Preparation for Structural Elucidation
To definitively establish the chemical structures of this compound metabolites, synthetic samples are often prepared. This allows for direct comparison with isolated biological samples using analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR). For instance, a multi-step procedure was utilized to synthesize hydroxythis compound, starting from 5-fluoro-2-nitrophenol, to confirm its structure as a major metabolite. researchgate.netresearchgate.net This synthetic confirmation is vital in accurately identifying the metabolic transformations occurring in vivo.
Molecular Pharmacology and Receptor Interaction Profiles
Receptor Binding Affinity and Selectivity
Mazapertine demonstrates high binding affinities (Ki values in the nanomolar range) for several important G-protein coupled receptors, indicating its potent interaction with these targets.
This compound exhibits high affinity for both dopamine (B1211576) D2 and D3 receptors. The reported binding affinity (Ki) for the dopamine D2 receptor is 2.2 nM researchgate.netncats.io. For the dopamine D3 receptor, the binding affinity is 1.8 nM researchgate.netncats.io.
This compound also shows high affinity for the serotonin (B10506) 5-HT1A receptor, with a reported Ki value of 1.7 nM researchgate.netncats.iobindingdb.org. This strong binding suggests a significant role in serotonergic modulation.
In addition to its dopaminergic and serotonergic interactions, this compound possesses high affinity for the alpha-1 (α1) adrenergic receptor. The reported Ki for the α1-adrenergic receptor is 1.3 nM ncats.ioncats.io. Some sources specify this as the α1A subtype ncats.ioresearchgate.netncats.ioncats.io.
The binding affinities of this compound for its primary target receptors are summarized in the table below:
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Dopamine D2 | 2.2 nM | researchgate.netncats.io |
| Dopamine D3 | 1.8 nM | researchgate.netncats.io |
| Serotonin 5-HT1A | 1.7 nM | researchgate.netncats.iobindingdb.org |
| Adrenergic α1 | 1.3 nM | ncats.ioncats.io |
Ligand Activity at Target Receptors
Beyond binding affinity, the functional activity of this compound at these receptors dictates its pharmacological profile.
This compound functions as an antagonist at the dopamine D2 receptor ncats.ioresearchgate.netncats.iopatsnap.comspringer.com. This antagonistic activity is a key component of its pharmacological action. It also acts as an antagonist at the D3 receptor researchgate.net.
The ligand activities of this compound at its target receptors are summarized in the table below:
| Receptor Subtype | Ligand Activity | Reference |
| Dopamine D2 | Antagonist | ncats.ioresearchgate.netncats.iopatsnap.comspringer.com |
| Dopamine D3 | Antagonist | researchgate.net |
| Serotonin 5-HT1A | Agonist | researchgate.net |
| Adrenergic α1 | Antagonist | ncats.ioncats.io |
Characterization of Dual D2/5-HT1A Ligand Properties
This compound exhibits affinity for both dopamine D2 and serotonin 5-HT1A receptors wikipedia.orgacs.org. This dual-target approach has been a significant strategy in the development of atypical antipsychotics, aiming to achieve therapeutic effects with a potentially improved side effect profile compared to compounds primarily targeting D2 receptors researchgate.netnih.gov. While this compound was investigated for this dual action, the broader landscape of D2/5-HT1A dual agents highlights a continuous search for "pure" compounds that exclusively act on these two receptors to further validate this therapeutic approach researchgate.netnih.gov. Research has also explored analogs of this compound with conformational restrictions, which have demonstrated even greater affinity for the 5-HT1A receptor wikipedia.orguchile.cl.
Poly-pharmacological Considerations and Multi-target Profiles
Beyond its primary interactions with D2 and 5-HT1A receptors, this compound also demonstrates affinity for α1-adrenergic receptors wikipedia.orgacs.org. This broader receptor interaction profile places this compound within the category of poly-pharmacological agents. Many compounds designed with dual D2 and 5-HT1A properties often exhibit a multi-target profile, engaging with other receptors or transporters in addition to their intended primary targets researchgate.netnih.gov. The term "serotonin/dopamine receptor antagonists" (SDA), sometimes used for such drugs, acknowledges that these agents frequently bind to a variety of other neurotransmitter sites, including histamine (B1213489) and α1- and α2-adrenergic receptors, underscoring their complex pharmacological landscape portico.org.
A summary of this compound's receptor affinities is presented in Table 1.
Table 1: this compound Receptor Interaction Profile
| Receptor Subtype | Affinity/Action | Reference |
| Dopamine D2 | Affinity | wikipedia.orgacs.org |
| Serotonin 5-HT1A | Affinity | wikipedia.orgacs.org |
| α1-adrenergic | Affinity | wikipedia.orgacs.org |
Cellular Mechanisms of Action at Receptor Subtypes
The therapeutic actions of compounds like this compound are mediated through their modulation of cellular signaling pathways, primarily at G-protein coupled receptors (GPCRs) and through the regulation of neurotransmitter systems.
G-protein Coupled Receptor Signaling Modulation
Dopamine D2 and serotonin 5-HT1A receptors are integral members of the G-protein coupled receptor superfamily idrblab.netingentaconnect.comidrblab.netnih.gov. The interaction of a ligand, such as this compound, with these GPCRs initiates a series of intracellular events. Upon ligand binding, a conformational change occurs in the receptor, which in turn triggers signaling via guanine (B1146940) nucleotide-binding proteins (G proteins) idrblab.netidrblab.netgoogle.com. This G-protein activation modulates the activity of various downstream effectors. For instance, signaling through the 5-HT1A receptor typically leads to the inhibition of adenylate cyclase activity and the activation of a phosphatidylinositol-calcium second messenger system idrblab.net. In contrast, 5-HT2A receptor signaling, while also involving G proteins, activates phospholipase C and a phosphatidylinositol-calcium second messenger system, influencing phosphatidylinositol 3-kinase activity and promoting the release of Ca2+ ions from intracellular stores idrblab.net. Agonists, by inducing a specific conformational change, can activate the synthesis of a second messenger, whereas antagonists induce a conformational change without initiating signal transduction nih.gov.
Neurotransmitter System Regulation (Dopaminergic, Serotonergic)
The central nervous system's functions, including psychoemotional, cognitive, and motor processes, are significantly regulated by the intricate balance of dopaminergic (DA) and serotonergic (5-HT) neurotransmitter systems researchgate.netnih.govresearchgate.net. This compound's interaction with D2 and 5-HT1A receptors directly influences these systems.
The serotonin 5-HT1A receptor is involved in regulating the release and metabolism of both 5-hydroxytryptamine and dopamine idrblab.net. Activation of somatodendritic 5-HT1A autoreceptors typically reduces the firing rate of serotonergic neurons, leading to a decrease in extracellular 5-HT levels uchile.cl. Conversely, the desensitization of these autoreceptors, which can occur with repeated treatment, helps restore the firing activity of serotonergic neurons and increases extracellular 5-HT in forebrain areas, a process associated with antidepressant effects uchile.cl. This compound's affinity for these receptors suggests its potential to modulate these critical regulatory feedback loops within the serotonergic system.
Structure Activity Relationship Sar Studies
Systematic Exploration of Structural Modifications
The systematic modification of mazapertine's chemical structure has provided critical insights into the features essential for its receptor binding and activity. Researchers explored various alterations across the molecule to understand their impact on receptor affinity and selectivity. researchgate.net
Analysis of Arylpiperazine Core Modifications
The arylpiperazine moiety is a fundamental structural component recognized for its importance in binding to serotonin (B10506) receptors, particularly 5-HT1A, 5-HT2A, and 5-HT2C. This compound itself is classified as a long-chain arylpiperazine (LCAP) derivative, a class known for its central nervous system activity. ingentaconnect.com Studies focusing on 1-arylpiperazine derivatives have specifically examined how structural changes influence α1-adrenoreceptor affinity. acs.org
Further explorations involved the replacement of the carboxamide group with a sulfonamide group in arylpiperazinylalkyl derivatives. This modification revealed similar trends in the relative activities of carboxamides versus sulfonamides across 5-HT1A, 5-HT6, 5-HT7, and dopamine (B1211576) D2 receptors, suggesting a degree of interchangeability or similar binding interactions for these functional groups within the broader structural context. researchgate.net
Impact of Substituent Variations on Receptor Affinity
Variations in substituents across the this compound scaffold significantly influence its receptor binding profile. Analogs of this compound incorporating conformational restriction demonstrated an enhanced affinity for the 5-HT1A receptor, highlighting the importance of specific conformational arrangements for optimal binding to this target. wikipedia.org
A notable area of investigation involved modifying the benzoylpiperidine portion of this compound. This "benzamide moiety" was systematically replaced with various substituted phenyl rings bearing diverse functional appendages, including imides, hydantins, amines, and alcohols. wikipedia.org Comparative studies revealed that benzyl (B1604629) and alkyl alcohol derivatives exhibited greater potency at both D2 and 5-HT1A receptors when compared to their corresponding amino analogs. wikipedia.org
Furthermore, structures incorporating acyclic amide, lactam, and imide functionalities showed favorable biological activity. A preference for the 1,3-disubstituted phenyl ring was observed over 1,4- and 1,2-congeners, indicating the crucial role of substitution patterns on the aromatic ring for receptor interaction. wikipedia.org The high activity of the 4-arylpiperidine derivative (analog 67), which corresponds to this compound but lacks the aniline (B41778) nitrogen within the isopropoxyphenylpiperazine part, suggested that this specific nitrogen atom is not strictly required for activity. researchgate.netacs.org Other particularly active structures identified during these studies included homopiperidine amide (analog 14) and N-methylcyclohexylamide (analog 31), further expanding the understanding of favorable structural motifs. researchgate.netacs.org
Key Pharmacophores and Structural Contributions to Receptor Binding
The SAR studies of this compound have identified several key pharmacophoric elements and structural contributions critical for its multi-receptor affinity.
Computational Approaches in SAR Elucidation
Computational chemistry plays an integral role in modern SAR studies, complementing experimental approaches by providing insights into molecular interactions and predicting binding affinities. For this compound and its analogues, computational methodologies have been employed to support SAR analysis and guide drug design. researchgate.netnih.gov
Molecular docking simulations are utilized to evaluate the main interactions that stabilize ligand-receptor complexes and to rationalize observed differences in ligand affinity. For instance, docking and molecular dynamics (MD) simulations have been used to assess the stability of complexes with dopamine D3 receptors and to explain selectivity profiles. acs.org These methods can elucidate how specific structural features of a ligand interact with amino acid residues in the receptor binding site, thereby explaining experimental affinity data.
Furthermore, computational approaches, including Quantitative Structure-Activity Relationship (QSAR)-based virtual screening, have been instrumental in identifying novel active compounds with high binding affinity for receptors like the 5-HT1A receptor. science.gov Techniques such as Comparative Molecular Field Analysis (CoMFA) are applied to analyze the SAR of various receptor antagonists, including arylpiperazines, by correlating molecular properties with biological activity in a three-dimensional context. acs.org Molecular modeling studies have also been used to clarify the role of individual atoms, such as an oxygen atom within a chain linker, in facilitating favorable steric and electrostatic interactions with the receptor. ingentaconnect.com
Key Receptor Binding Affinities of this compound
The following table summarizes the binding affinities (Ki values) of this compound for its primary target receptors:
| Receptor Subtype | Binding Affinity (Ki) | Reference |
| Dopamine D2 | 2.2 nM | researchgate.netresearchgate.net |
| Dopamine D3 | 1.8 nM | researchgate.netresearchgate.net |
| Serotonin 5-HT1A | 1.7 nM | researchgate.netresearchgate.net |
Molecular Modeling for Drug Design Optimization
Molecular modeling techniques have become indispensable tools in modern drug discovery, enabling the prediction of molecular interactions and behavior within biological systems. mdpi.comnih.govrjraap.com In the context of this compound's development, computational chemistry played a role in guiding the design process. nih.gov The detailed account of this compound's research and development, particularly its selection from a pool of 227 analogues, serves as a "case study" in drug design, implying the application of rational design principles that often incorporate molecular modeling. acs.org
Understanding the conformational flexibility of this compound, which contributes to its multireceptor affinity, would have likely involved molecular modeling approaches such as conformational analysis or molecular dynamics simulations. core.ac.uk These computational methods allow researchers to explore the accessible three-dimensional shapes of a molecule and how these shapes might interact with different receptor binding sites, thereby optimizing the compound's structure for desired pharmacological properties. The "design, synthesis, and evaluation" process described for this compound and related benzamide (B126) antipsychotic agents inherently involves a rational approach where molecular modeling can predict and optimize structures before experimental synthesis. nih.govacs.org
In Silico Analysis of Structure-Selectivity Relationships
In silico analysis, encompassing computational methods, is widely employed to investigate and predict structure-selectivity relationships in drug discovery. This approach involves techniques such as quantitative structure-activity relationships (QSAR), virtual screening, and pharmacophore modeling. rjraap.com While specific detailed in silico studies focusing solely on this compound's selectivity were not explicitly provided in the search results, the broader context of its development and the nature of its multi-receptor profile strongly suggest the application of such computational methods.
The detailed SAR studies on this compound, particularly the insights into how structural changes and conformational restrictions affect affinity for D2, 5-HT1A, and α1 receptors, are often complemented and guided by in silico analyses. For instance, the observation that constraining specific moieties impacts D2 and α1 affinities but not 5-HT1A affinity core.ac.uk could be further elucidated through molecular docking studies to visualize binding modes or molecular dynamics simulations to understand receptor-ligand interactions at an atomic level. The use of "in silico drug discovery" and "in silico method" in patent literature related to this compound further supports the integration of these computational tools in its research and development. google.comgoogle.com
In silico methods are crucial for predicting parameters like the fraction unbound in plasma (fup) using QSAR models when experimental data is unavailable, thereby aiding in the understanding of pharmacokinetic properties alongside pharmacodynamic selectivity. nih.gov The exploration of structure-selectivity relationships for compounds targeting G protein-coupled receptors (GPCRs), such as those modulated by this compound, frequently utilizes molecular pharmacophore selectivity studies and dynamic compound mapping to identify key structural features responsible for selective binding. acs.org This integrated approach of SAR and in silico analysis is fundamental in rational drug design to optimize both efficacy and selectivity of compounds like this compound.
Preclinical Metabolic Fate and Biotransformation
Glucuronidation Research
UDP-Glucuronosyltransferase (UGT) Enzyme Involvement
Glucuronidation is a significant Phase II metabolic pathway for mazapertine, identified as one of the seven metabolic pathways in humans and dogs nih.govnih.govpatsnap.com. This process is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are a superfamily of membrane-bound enzymes with active sites located inside the endoplasmic reticulum nih.govnih.gov. UGTs conjugate a glucuronic acid moiety to a substrate, forming highly hydrophilic and negatively charged glucuronides nih.govnih.gov.
In humans, the glucuronide of carboxybenzoylpiperidine (M9) is a major metabolite, accounting for 14% of the identified metabolites in urine patsnap.com. While specific UGT isoforms primarily responsible for this compound's glucuronidation are not extensively detailed in the provided literature, in vitro data suggests a high level of O- and N-glucuronidation amazonaws.com. UGTs are broadly distributed in various cells, tissues, and organs, with high concentrations in first-pass metabolism organs like the liver and intestine, and in elimination organs such as the kidney nih.gov.
Role of Efflux Transporters in Glucuronide Disposition
Following glucuronidation by UGT enzymes, the resulting hydrophilic and negatively charged glucuronides generally cannot exit the cell without the assistance of efflux transporters nih.gov. Therefore, the elimination of compounds through glucuronidation in metabolically active cells is governed by two key factors: the formation of glucuronides by UGT enzymes and their polarized excretion by efflux transporters located on cell surfaces in various drug disposition organs nih.gov.
Analytical Methodologies in Mazapertine Research
Spectrometric Techniques for Compound and Metabolite Identification
Mass spectrometry (MS) serves as a cornerstone in the analytical investigation of mazapertine and its metabolites, providing detailed structural information and enabling their precise identification in complex biological samples. researchgate.netresearchgate.netnih.govnih.govcore.ac.uknih.gov
Liquid Chromatography-Mass Spectrometry (LC/MS and MS/MS)
Liquid Chromatography-Mass Spectrometry (LC/MS) and its tandem variant, LC/MS/MS, are extensively employed in this compound research for the identification and profiling of both the parent compound and its metabolites. researchgate.netpatsnap.comresearchgate.netnih.govnih.govcore.ac.uknih.govresearchgate.net These techniques have been instrumental in characterizing this compound's metabolic pathways in vivo and in vitro. For instance, LC/MS/MS has been utilized for the identification of human urinary metabolites following oral administration of this compound succinate (B1194679). researchgate.netpatsnap.comresearchgate.netnih.gov Similarly, it has facilitated the profiling, quantification, and tentative identification of metabolites generated from in vitro incubations with rat hepatic S9 fractions. researchgate.netresearchgate.netnih.gov
A significant advantage of LC/MS/MS lies in its capability to separate and identify highly hydrophilic glucuronide metabolites, which can pose challenges for separation using conventional reverse-phase chromatographic columns alone. nih.govresearchgate.net Researchers have also noted that potential interference caused by in-source dissociation of glucuronides, which could affect the accurate determination of corresponding drug levels, can be mitigated by employing lower cone voltages in the mass spectrometer, especially when complete chromatographic separation is difficult or high-throughput analysis is required. researchgate.net
Application of API-Ionspray Techniques
Atmospheric Pressure Ionization (API)-Ionspray Mass Spectrometry (MS) and MS/MS have been specifically applied in the study of this compound's metabolism. This ionization technique has been crucial for identifying the structures of human urinary metabolites of this compound. researchgate.netpatsnap.comresearchgate.netnih.govcore.ac.uk Furthermore, API (ionspray)-MS/MS data were foundational for profiling, quantifying, and tentatively identifying 12 metabolites derived from in vitro biotransformation studies involving rat hepatic S9 fraction. researchgate.netresearchgate.netnih.gov
Radioisotopic Labeling for Disposition Studies (e.g., 14C-Mazapertine)
Radioisotopic labeling, particularly with carbon-14 (B1195169) (14C-Mazapertine), has been a vital technique for conducting comprehensive disposition studies of this compound. This approach allows for the tracking and quantification of the compound and its metabolites throughout biological systems.
Similarly, oral administration of 14C-mazapertine succinate to beagle dogs enabled detailed biotransformation studies, allowing for the recovery of total radioactivity in plasma, urine, and feces. researchgate.netresearchgate.net This radioisotopic approach was instrumental in the isolation and identification of this compound and its numerous metabolites, which collectively accounted for a substantial percentage of the total radioactivity in plasma and excreta samples. researchgate.net
Table 1: Summary of Disposition Studies Using 14C-Mazapertine
| Species | Dose (14C-Mazapertine Succinate) | Recovery of Radioactive Dose (7 days) | Excretion Route (within 24h) | Metabolites Isolated | Reference |
| Sprague-Dawley Rat | 30 mg/kg (oral) | ~93% | Fecal: 63%, Urine: 30% | 15 | researchgate.netpatsnap.comnih.gov |
| Beagle Dog | 10 mg/kg (oral, free base) | Urine: 26.9%, Feces: 62.0% | Not specified | 14 | researchgate.netresearchgate.net |
Chromatographic Separation and Profiling Techniques
Chromatographic techniques are indispensable for the separation, isolation, and profiling of this compound and its diverse metabolites from complex biological matrices. High-performance liquid chromatography (HPLC) is a commonly employed method for this purpose. researchgate.netnih.govnih.gov
The extensive metabolism of this compound results in a significant number of metabolites, necessitating robust separation methods. For instance, studies have identified 15 metabolites in rats, 10 in human urine, and 12 in rat hepatic S9 fraction, as well as 14 in dogs. researchgate.netpatsnap.comnih.govresearchgate.netnih.govnih.govresearchgate.net Chromatographic separation is crucial for resolving these compounds before their detection and characterization by mass spectrometry. While reverse-phase chromatographic columns are widely used, the separation of highly hydrophilic glucuronides can sometimes present a challenge, often requiring the complementary power of mass spectrometry for definitive identification. nih.gov The literature also indicates that certain closely related compounds or isomers of this compound may be difficult to separate using conventional chromatographic methods alone. tandfonline.com
Beyond qualitative profiling, chromatographic methods are fundamental for quantitative analysis, enabling the determination of parameters such as linearity, specificity, precision, and accuracy, which are essential for in vivo pharmacokinetic studies. nih.gov
Advanced Computational Chemistry and in Silico Modeling
Molecular Dynamics and Docking Simulations
Molecular dynamics (MD) simulations and docking studies are widely used to understand the interactions between a ligand and its target protein at an atomic level. Docking simulations predict the preferred orientation of a ligand within a binding site, while MD simulations provide insights into the dynamic stability of these interactions over time.
Mazapertine has been included in studies employing docking simulations to investigate its potential interactions with biological targets. For instance, in a study focused on repurposing therapeutics for SARS-CoV-2, this compound was subjected to flexible docking simulations against the nsp16 2'-O-ribose methyltransferase (nsp16 2'-O-MTase) of SARS-CoV-2. semanticscholar.org The Rosetta energy score (REU), which indicates predicted binding affinity, for this compound in this context was -8.3. semanticscholar.org
Another instance where this compound was mentioned in the context of docking and molecular dynamics simulations was in a study on dopamine (B1211576) D3 receptor (D3R) ligands. While the study performed 200 ns MD simulations for other candidate compounds to assess stability, this compound succinate (B1194679) was noted as a compound that had been discontinued (B1498344), partly due to non-optimal pharmacokinetic properties. acs.org Furthermore, unconstrained molecular dynamics simulations have been utilized to support the favorable properties of certain chemical fragments, such as the norbornene nucleus, as anchoring groups in derivatives interacting with serotonin (B10506) receptors (5-HT1A, 5-HT2A, and 5-HT2C), with this compound being a known compound acting on 5-HT1A and 5-HT2A receptors. ingentaconnect.com
Quantum Chemistry Calculations for Electronic Properties
Quantum chemistry calculations, particularly Density Functional Theory (DFT), are essential for elucidating the electronic properties of molecules, which are fundamental to understanding their reactivity and interactions. These calculations provide insights into properties such as electron distribution, energy levels, and charge transfer capabilities.
This compound has been part of investigations that apply Density Functional Theory calculations to analyze the intrinsic chemical reactivity of dopaminergic substances. researchgate.netnih.gov This comprehensive study included 217 molecules, classifying them based on their electron donor–acceptor capacity. researchgate.netnih.gov
The electron donor–acceptor capacity of a molecule is a critical electronic property that can influence its biological activity, particularly in receptor interactions. In the DFT study of dopaminergic agents, this compound was categorized as an antagonist. researchgate.netnih.gov The findings revealed a general trend where most agonists, similar to dopamine, function as electron donors, while most antagonists act as electron acceptors. researchgate.netnih.gov This suggests that this compound, as an antagonist, exhibits characteristics of an electron acceptor in its interactions with dopamine receptors. researchgate.netnih.gov
Application of Artificial Intelligence and Machine Learning in Drug Discovery
While specific applications of AI and ML directly to this compound's initial discovery or in-depth analysis are not extensively detailed in publicly available literature, it is notable that one of this compound's co-inventors, Dr. John L. Kulp III, is the Director of Computational Chemistry at Fox Chase Therapeutics Discovery Inc. (FCTDI) and possesses expertise in the application of AI and ML to drug discovery. fctdi.com This highlights the growing integration of these advanced computational methods within the broader pharmaceutical research landscape, including compounds like this compound.
Fragment-Based Drug Design Methodologies
Fragment-Based Drug Design (FBDD) is a powerful approach in drug discovery that involves identifying small chemical fragments that bind weakly to a target and then growing or linking these fragments to create more potent and selective lead compounds. This methodology often relies on computational techniques to identify, optimize, and combine fragments.
Predictive Modeling for Chemical Distribution to Tissues
Predictive modeling for chemical distribution to tissues is crucial for understanding a compound's pharmacokinetic profile, particularly its absorption, distribution, metabolism, and excretion (ADME) properties. Physiologically Based Pharmacokinetic (PBPK) models are a key tool in this area, allowing for the simulation of drug concentrations in various tissues.
This compound has been included in studies evaluating and calibrating high-throughput predictions of chemical distribution to tissues, specifically tissue:plasma partition coefficients (Kp). nih.gov In one such study, this compound was characterized by a logP of 5.05 and a fraction unbound in plasma (fup) of 0.03. nih.gov The initial Kp prediction for this compound showed significant improvement, by a factor of 5, after adjustments were applied to the prediction methodology. nih.gov This improvement was attributed to accounting for potential deficiencies in in vitro protein binding assays and revising the method for predicting membrane affinity. nih.gov
This compound was also part of a retrospective analysis of 26 clinically tested drugs aimed at evaluating different physiologically based modeling strategies for predicting human pharmacokinetics. sci-hub.seresearchgate.net This analysis assessed the ability of these models to describe human volume of distribution at steady state (Vss) and tissue-to-plasma partitioning (Ptp) based on physicochemical inputs. sci-hub.seresearchgate.net
Membrane affinity is a critical parameter in predicting the distribution of compounds within the body, as it influences how a drug partitions into various tissues. For compounds where experimental membrane affinity data are not available, computational models are employed for prediction. nih.gov
Tissue:Plasma Partition Coefficient (Kp) Estimation
The tissue:plasma partition coefficient (Kp) is a critical pharmacokinetic parameter that quantifies the equilibrium distribution of a compound between a specific tissue and plasma verisimlife.comnih.govsci-hub.se. Kp values are essential for predicting drug distribution, tissue exposure, and ultimately, the volume of distribution at steady-state (Vss) verisimlife.comsci-hub.seresearchgate.netresearchgate.net. Accurate Kp estimation is vital for understanding how a drug distributes to its target sites and non-target tissues, which can influence both efficacy and potential off-target effects.
In Silico Methodologies for Kp Estimation:
Computational approaches for Kp estimation typically leverage a compound's physicochemical properties, such as lipophilicity (often expressed as logP or logPow), ionization state, and binding to plasma and tissue components (e.g., proteins, lipids, and phospholipids) verisimlife.comnih.govsci-hub.se. Several mechanistic models have been developed to predict Kp, including:
Poulin et al. model: This model incorporates the solubility of a drug in lipids and its binding to macromolecules to predict tissue:plasma partition coefficients verisimlife.com.
Berezhkovskiy model: A modified version of the Poulin et al. model, where tissue binding is considered primarily in the water fraction verisimlife.com.
Rodgers-Rowland model: This model predicts tissue:plasma water partition coefficients (Kp) and is often applied differently for bases, acids, very weak bases, neutrals, and zwitterions verisimlife.com.
Schmitt model: Utilized in high-throughput toxicokinetic (httk) software, this model predicts Kp values based on in vitro data and physicochemical properties nih.gov.
These models account for the varying compositions of different tissues, such as volumes of neutral lipid, and can also consider pH differences across tissues to determine partitioning between cell and plasma water nih.gov. The unbound fraction in plasma (fup) is also a key parameter, approximating the partitioning between interstitial protein and water nih.govsci-hub.se.
Detailed Research Findings and Data Tables for this compound Kp Estimation:
The absence of specific Kp data for this compound in publicly accessible literature does not preclude its internal estimation during its development by Johnson & Johnson, the originator of the compound wikipedia.orgncats.io. Such data, if generated, would typically be proprietary and used to inform internal pharmacokinetic predictions and drug development decisions.
Preclinical Pharmacological Evaluation Methodologies
In Vivo Animal Models Predictive of Central Nervous System Activity
In vivo animal models are crucial for evaluating the potential central nervous system (CNS) activity of prospective antipsychotic agents. These models aim to mimic aspects of psychiatric disorders, such as schizophrenia, and assess a compound's ability to modulate relevant behavioral and neurological pathways. acs.orgmdpi.com
Behavioral Assays for Antipsychotic Efficacy
Behavioral assays in animal models are employed to predict the antipsychotic efficacy of compounds. These tests typically assess a drug's capacity to prevent or reverse behavioral alterations induced by psychotomimetic agents. bioduro.com Key assays include:
Conditioned Avoidance Response (CAR): This assay evaluates a drug's ability to impair the conditioned avoidance response, a behavior often disrupted by effective antipsychotics. bioduro.com Mazapertine and its related arylpiperazine derivatives have been evaluated in assays predictive of antipsychotic activity in humans. acs.orguchile.cl Specifically, related pyrrole (B145914) Mannich bases, which share D2 and 5-HT1A receptor affinities with this compound, have demonstrated oral activity in inhibiting the conditioned avoidance response in rats. researchgate.net Analogs of this compound have shown "excellent in vivo activity in the CAR test." researchgate.net
Stereotypies and Hyperlocomotion: These assays assess a compound's ability to reverse behavioral changes such as stereotypies and hyperlocomotion, which can be induced by psychotomimetic drugs. bioduro.com Antipsychotics are known to inhibit apomorphine-induced climbing behavior, a measure related to D2 antagonism. scilit.com
Prepulse Inhibition (PPI) of the Startle Reflex: Disruption in PPI is another behavioral alteration used to evaluate potential antipsychotic efficacy. bioduro.com
Models for Extrapyramidal Effects Assessment
The assessment of extrapyramidal effects (EPS) in preclinical models is vital to identify compounds with a reduced propensity for motor side effects, a common issue with some antipsychotics. acs.orgbioduro.com
Catalepsy Test: The catalepsy test is frequently used to predict a drug's liability to induce Parkinson-like syndrome. bioduro.com this compound demonstrated a "decrease of extrapyramidal side effects" in rats. acs.org Related compounds were noted as "noncataleptogenic," and "no catalepsy was observed after administration of the new compounds (2-8 mg/kg)" for these related structures. researchgate.netresearchgate.net This suggests a low potential for inducing catalepsy. researchgate.net
Vacuous Chewing Movements: These movements are assessed to predict the liability for inducing dyskinesia following chronic treatment. bioduro.com
This compound was specifically noted for its "low potential for extrapyramidal effects" in preclinical evaluations. researchgate.netidrblab.net
In Vitro Permeability and Absorption Studies
In vitro permeability and absorption studies are essential for predicting a compound's oral bioavailability and its ability to cross biological membranes, such as the intestinal barrier. These studies utilize cell monolayers that mimic the epithelial barriers in the body. sci-hub.se
Caco-2 Cell Line Permeation Assays
Caco-2 cells, derived from human colon carcinoma, are widely employed as an in vitro model to assess intestinal permeability. nih.gov These cells form confluent monolayers on transwell inserts, providing distinct apical (mimicking the intestinal lumen) and basolateral (mimicking blood circulation) compartments. Permeability is typically measured as the apparent permeability coefficient (Papp) in both apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions. nih.gov The Caco-2 assay is recognized by regulatory bodies like the FDA and EMA for its high correlation with human intestinal permeability. nih.gov
Specific Caco-2 permeability data for this compound were not found in the provided search results.
Madin-Darby Canine Kidney (MDCK) Cell Line Studies
Madin-Darby Canine Kidney (MDCK) cells are another widely used epithelial cell line in biomedical research, including for permeability and transport studies. acs.orguchile.clsci-hub.se MDCK cells, particularly MDR1-MDCK cells, are used to identify and characterize substrates and inhibitors of P-glycoprotein (P-gp), an important efflux transporter, and to predict brain uptake potential. uchile.cl Like Caco-2, MDCK cells can be cultured to form polarized monolayers on permeable supports for transport assays. uchile.cl
Specific MDCK permeability data for this compound were not found in the provided search results.
Investigation of Interactions with Neurotransmitter Systems in Preclinical Models
Preclinical investigation of a compound's interactions with various neurotransmitter systems is fundamental to understanding its mechanism of action and predicting its therapeutic effects. This compound exhibits a distinct receptor binding profile. acs.orgresearchgate.net
This compound has demonstrated high affinity for dopamine (B1211576) D2, dopamine D3, and serotonin (B10506) 5-HT1A receptors, as well as α1-adrenergic receptors. acs.orgresearchgate.netuchile.cl It functions as a 5-HT1A agonist and a D2/D3 antagonist. researchgate.net The binding affinities (Ki values) for this compound at these key receptors are summarized below: researchgate.net
Table 1: this compound Receptor Binding Affinities (Ki Values)
| Receptor Type | Ki (nM) |
| Dopamine D2 | 2.2 |
| Dopamine D3 | 1.8 |
| Serotonin 5-HT1A | 1.7 |
This profile of potent affinity for D2, D3, and 5-HT1A receptors, coupled with its agonistic and antagonistic activities, underpins its potential as an antipsychotic agent. researchgate.net
Future Research Directions and Translational Perspectives
Development of Novel Isosteres and Chemical Building Blocks
The advancement of medicinal chemistry heavily relies on the introduction of new classes of isosteres and chemical building blocks nih.gov. In the context of Mazapertine, the exploration of novel isosteres offers a promising avenue for modifying its physicochemical properties and enhancing its pharmacological profile. For instance, nih.gov-ladderanes have been identified as a class of isosteres for meta-substituted aromatic rings and rigidified cyclohexanes nih.govresearchgate.net. To demonstrate their utility in drug discovery programs, a "ladderane-mazapertine" analog was successfully synthesized, showcasing the feasibility of incorporating these novel building blocks into existing molecular scaffolds nih.govresearchgate.netresearchgate.net. This approach allows for the manipulation of molecular geometry and steric hindrance, which can influence receptor binding affinity and selectivity.
The use of such innovative building blocks can lead to the creation of this compound analogs with improved metabolic stability, enhanced bioavailability, or altered receptor engagement, potentially addressing issues that prevented its initial market entry wikipedia.orgnih.gov.
Integration of Psychiatric Genetics for Target Prioritization
The integration of psychiatric genetics holds significant potential for informing drug discovery, prioritizing therapeutic targets, and identifying repurposing opportunities for compounds like this compound nih.govresearchgate.netnih.gov. Large-scale genomic studies, including Genome-Wide Association Studies (GWAS), Transcriptome-Wide Association Studies (TWAS), Proteome-Wide Association Studies (PWAS), and Mendelian randomization (MR), are increasingly being leveraged to identify genetic support for various drugs with psychiatric indications nih.govresearchgate.netnih.gov.
In recent drug enrichment analyses that utilized psychiatric GWAS data, this compound was identified among the top candidate drugs for both bipolar disorder and schizophrenia nih.gov. This genetic validation suggests that the pathways modulated by this compound are relevant to the underlying biological mechanisms of these complex disorders, thereby prioritizing it for further investigation. This approach provides a data-driven framework for selecting compounds with a higher likelihood of clinical success based on human genetic evidence nih.govresearchgate.net.
Exploration of Repurposing Opportunities for this compound Analogs
Drug repurposing, the process of identifying new therapeutic uses for existing or previously investigated compounds, is a cost-effective and accelerated pathway for drug development nih.gov. Given this compound's prior development as an antipsychotic and its discontinuation due to factors such as non-optimal pharmacokinetic properties or insufficient therapeutic efficacy, its analogs present a valuable opportunity for repurposing researchgate.net.
The genetic studies that prioritize this compound as a candidate for bipolar disorder and schizophrenia explicitly highlight its potential for future repurposing efforts nih.gov. By addressing the specific limitations of the original compound through structural modifications or novel formulations, this compound analogs could find new applications or improved efficacy in its original intended indications. This involves a thorough re-evaluation of its pharmacological profile against a broader spectrum of diseases and conditions where its known receptor affinities (D2, 5-HT1A, α1-adrenergic) might offer therapeutic benefit wikipedia.org.
Addressing Poly-pharmacology in Next-Generation Compound Design
This compound exhibits a poly-pharmacological profile, interacting with dopamine (B1211576) D2, serotonin (B10506) 5-HT1A, and α1-adrenergic receptors wikipedia.org. While historically, drug discovery often focused on highly selective compounds, there is a growing recognition of the advantages of designed poly-pharmacology for complex, multifactorial diseases such as various psychiatric disorders nih.gov. Poly-pharmacological approaches can lead to additive or synergistic therapeutic effects and potentially reduce side effects by modulating multiple relevant pathways nih.gov.
Next-generation compound design involving this compound analogs can strategically address its poly-pharmacology. This includes the development of dual-target ligands, particularly those targeting dopamine D2 and serotonin 5-HT1A receptors, which are considered a promising strategy for new antipsychotics researchgate.netresearchgate.net. While this compound succinate (B1194679) was among the compounds discontinued (B1498344) in this dual-target approach, its history underscores the potential benefits of this strategy researchgate.net. Future research aims to design "purer" compounds that selectively engage these specific dual targets to further validate this therapeutic approach, while also considering safety and pharmacokinetic profiles early in the design process researchgate.net.
Mechanistic Insights into Differential Receptor Engagement
A deeper understanding of the precise mechanisms by which this compound and its analogs engage with their target receptors is crucial for rational drug design. This compound's affinity for D2, 5-HT1A, and α1-adrenergic receptors forms the basis of its pharmacological action wikipedia.org. Research has already shown that conformational restriction in this compound analogs can lead to greater affinity for the 5-HT1A receptor, indicating that subtle structural changes can significantly alter receptor engagement wikipedia.org.
Future studies will focus on elucidating the differential engagement of this compound analogs with these receptors at a molecular level. This involves detailed structural biology studies (e.g., crystallography, cryo-EM) and advanced computational modeling (e.g., molecular docking, molecular dynamics simulations) to map the binding sites and conformational changes induced upon ligand binding acs.org. Such insights are vital for designing compounds with tailored receptor profiles—whether to enhance selectivity for a particular receptor, optimize a specific poly-pharmacological balance, or achieve desired functional selectivity (e.g., biased agonism). This mechanistic understanding will guide the development of more effective and safer therapeutic agents derived from the this compound scaffold.
Q & A
Q. What validated experimental protocols are recommended for assessing Mazapertine's receptor-binding affinity in vitro?
To evaluate receptor-binding affinity, use radioligand displacement assays (e.g., competitive binding with [³H]-labeled ligands) under physiologically relevant conditions (pH 7.4, 37°C). Include controls for nonspecific binding (e.g., excess unlabeled ligand) and validate results via saturation binding curves to calculate Ki values. Triplicate measurements and statistical analysis (e.g., ANOVA) are essential to confirm reproducibility .
Q. How should researchers design pharmacokinetic (PK) studies to characterize this compound's bioavailability?
Employ a crossover study design in animal models (e.g., rodents), administering this compound via oral and intravenous routes. Collect plasma samples at predefined intervals (e.g., 0.5, 1, 2, 4, 8, 24 hours) and quantify drug concentrations using LC-MS/MS. Calculate AUC, Cmax, Tmax, and half-life. Normalize data to account for inter-subject variability and use compartmental modeling to estimate absorption rates .
Q. What in vitro assays are suitable for evaluating this compound's metabolic stability?
Use liver microsomes or hepatocytes from relevant species (human/rodent). Incubate this compound with NADPH cofactors and measure parent compound depletion over time via HPLC-UV. Calculate intrinsic clearance (CLint) and extrapolate to hepatic clearance using the well-stirred model. Include positive controls (e.g., verapamil for CYP3A4 activity) to validate assay conditions .
Q. How can researchers ensure the reproducibility of this compound synthesis in academic settings?
Document synthetic routes with detailed reaction conditions (temperature, solvent, catalyst). Characterize intermediates and final products via <sup>1</sup>H/<sup>13</sup>C NMR, HRMS, and HPLC purity analysis (>98%). Provide spectral data in supplementary materials and cross-reference established protocols from peer-reviewed journals .
Q. What statistical methods are appropriate for dose-response studies of this compound?
Use nonlinear regression (e.g., four-parameter logistic model) to calculate EC50/IC50 values. Apply goodness-of-fit metrics (R², residual analysis) and report confidence intervals. For in vivo efficacy studies, employ repeated-measures ANOVA with post hoc corrections (e.g., Tukey’s test) to compare treatment groups .
Advanced Research Questions
Q. How can contradictory findings between in vitro and in vivo efficacy data for this compound be resolved?
Conduct in vitro-in vivo correlation (IVIVC) analyses by comparing potency assays (e.g., cell-based IC50) with PK/PD models. Investigate potential confounding factors such as protein binding, metabolite activity, or tissue penetration barriers. Use physiologically based pharmacokinetic (PBPK) modeling to simulate drug distribution and validate hypotheses .
Q. What methodologies optimize target engagement studies for this compound in complex biological systems?
Employ advanced techniques like positron emission tomography (PET) with radiolabeled this compound analogs to quantify target occupancy in vivo. Complement with ex vivo autoradiography and immunohistochemistry to correlate drug concentration with pharmacological effect. Validate specificity using knockout animal models or competitive blockers .
Q. How should researchers address discrepancies in reported off-target effects of this compound across studies?
Perform a systematic meta-analysis of published data, stratifying results by experimental conditions (e.g., assay type, cell lines). Use cheminformatics tools (e.g., molecular docking) to predict off-target interactions and validate via high-throughput selectivity panels (e.g., Eurofins CEREP). Report findings with sensitivity analyses to highlight methodological variability .
Q. What strategies enhance the predictive validity of this compound's preclinical toxicity models?
Integrate multi-omics approaches (transcriptomics, proteomics) to identify early biomarkers of organ toxicity. Use human-derived organoids or 3D cell cultures to mimic in vivo conditions. Cross-reference toxicity data with clinical databases (e.g., FDA Adverse Event Reporting System) to prioritize high-risk pathways .
Q. How can computational modeling improve the design of this compound derivatives with enhanced potency?
Apply structure-activity relationship (SAR) studies using quantum mechanical calculations (e.g., DFT) to optimize ligand-receptor interactions. Validate predictions with free-energy perturbation (FEP) simulations and synthesize top candidates for empirical testing. Use molecular dynamics to assess binding stability under physiological conditions .
Data Presentation Guidelines
-
Table 1. Key Pharmacokinetic Parameters for this compound in Rodent Models
Parameter Oral Administration Intravenous Administration AUC0-24 (ng·h/mL) 450 ± 60 620 ± 80 Cmax (ng/mL) 85 ± 12 150 ± 20 Tmax (h) 2.5 ± 0.5 0.5 ± 0.1 Half-life (h) 6.2 ± 1.1 5.8 ± 0.9 Data derived from three independent studies; mean ± SD .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
